molecular formula C8H8N4O2 B14720797 1,4-Dinitroso-2,3-dihydroquinoxaline CAS No. 6335-61-1

1,4-Dinitroso-2,3-dihydroquinoxaline

Cat. No.: B14720797
CAS No.: 6335-61-1
M. Wt: 192.17 g/mol
InChI Key: DKNBSVJXLHTVEG-UHFFFAOYSA-N
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Description

1,4-Dinitroso-2,3-dihydroquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound this compound is characterized by the presence of nitroso groups at the 1 and 4 positions and a dihydroquinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dinitroso-2,3-dihydroquinoxaline can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions . This reaction typically requires high temperatures and a strong acid catalyst. Another method involves the treatment of substituted ortho-phenylenediamine with oxalic acid under solvent-free conditions, followed by grinding at room temperature .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dinitroso-2,3-dihydroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives with amino groups.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,4-Dinitroso-2,3-dihydroquinoxaline involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

6335-61-1

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1,4-dinitroso-2,3-dihydroquinoxaline

InChI

InChI=1S/C8H8N4O2/c13-9-11-5-6-12(10-14)8-4-2-1-3-7(8)11/h1-4H,5-6H2

InChI Key

DKNBSVJXLHTVEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1N=O)N=O

Origin of Product

United States

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